5-Methyl-2-(3-methyl-1-piperidinyl)aniline
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Overview
Description
5-Methyl-2-(3-methyl-1-piperidinyl)aniline: is an organic compound with the molecular formula C13H20N2 It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 5-position and a 3-methyl-1-piperidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(3-methyl-1-piperidinyl)aniline typically involves the following steps:
Nitration: The starting material, 5-methylaniline, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amine group, forming 5-methyl-2-aminobenzene.
Piperidinylation: The 2-aminobenzene derivative is then reacted with 3-methylpiperidine under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon for the reduction step.
High-Pressure Reactions: Utilizing high-pressure reactors to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the aniline ring, potentially forming various reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine), sulfonyl chlorides.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Reduced aniline derivatives.
Substitution Products: Halogenated or sulfonated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers to modify their properties, such as conductivity and thermal stability.
Biology and Medicine:
Biological Studies: Used in research to study the interactions of piperidine derivatives with biological targets.
Industry:
Dyes and Pigments: The compound can be used as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-methyl-1-piperidinyl)aniline involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The aromatic ring can participate in π-π interactions, enhancing binding affinity to certain targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Methyl-2-(1-piperidinyl)aniline: Similar structure but with a different substitution pattern on the piperidine ring.
5-Methyl-2-(4-methyl-1-piperidinyl)aniline: Another isomer with the methyl group on the piperidine ring at a different position.
Uniqueness:
Substitution Pattern: The specific substitution pattern of 5-Methyl-2-(3-methyl-1-piperidinyl)aniline provides unique chemical and physical properties, such as its reactivity and binding affinity.
Applications: Its unique structure makes it suitable for specific applications in catalysis, materials science, and pharmaceuticals, where other similar compounds may not be as effective.
Biological Activity
5-Methyl-2-(3-methyl-1-piperidinyl)aniline, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C12H18N2
- Molecular Weight : 190.29 g/mol
This compound is believed to interact with various biological targets, primarily through modulation of receptor activity and enzyme inhibition. The piperidine ring in its structure suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 50 µg/mL |
Escherichia coli | < 100 µg/mL |
Enterococcus faecalis | < 75 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
Human glioma (SNB-19) | >100 |
Lung cancer (A549) | >100 |
Breast cancer (T47D) | >100 |
While these results indicate limited direct cytotoxicity, further investigations are warranted to explore combination therapies or alternative mechanisms of action that may enhance efficacy .
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A study published in MDPI highlighted the compound's activity against multidrug-resistant strains, emphasizing its potential role in treating infections caused by resistant bacteria. The study utilized standard microbiological techniques to determine MIC values and assess the compound's efficacy in various formulations . -
Neuropharmacological Investigation :
Research focusing on the CNS effects of similar piperidine derivatives suggests that compounds like this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) is a significant factor for its application in CNS disorders . -
Enzyme Inhibition Studies :
Preliminary data indicate that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to altered pharmacokinetics for co-administered drugs, warranting further study into its role as a metabolic modulator .
Properties
IUPAC Name |
5-methyl-2-(3-methylpiperidin-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-5-6-13(12(14)8-10)15-7-3-4-11(2)9-15/h5-6,8,11H,3-4,7,9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFSIFALKXHKGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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